Resorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.17X10+5 mg/L at 25 °C

1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C

1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform

Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform

Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C

717 mg/mL at 25 °C

Solubility in water, g/100ml: 140

soluble in water

moderately soluble (in ethanol)

110%

Synonyms

Canonical SMILES

Resorcinol in Pharmaceutical Research

Antimicrobial and Antifungal Properties

Research suggests that resorcinol exhibits antimicrobial and antifungal activity. Studies have shown its effectiveness against bacteria like Staphylococcus aureus and Propionibacterium acnes, which contribute to acne development []. Additionally, resorcinol may be useful against certain fungal strains [].

Keratolytic Effects

Resorcinol's ability to break down keratin, a structural protein in the skin, makes it valuable in treating conditions like calluses, warts, and psoriasis. Scientific studies have demonstrated its keratolytic activity, which helps remove dead skin cells and promote skin renewal [].

Antioxidant Potential

Recent research delves into the potential antioxidant properties of resorcinol. Studies suggest it may play a role in scavenging free radicals, which can damage cells and contribute to various health issues [].

It's important to note that most of the research on resorcinol's potential benefits is focused on topical applications. Further investigation is needed to explore its efficacy and safety for other uses.

Resorcinol in Plant Science Research

Beyond its medical applications, resorcinol is being explored in plant science research:

Plant Growth Promoter

Studies have shown that low concentrations of resorcinol can act as a plant growth promoter. Research suggests it may enhance seed germination, shoot and root growth, and overall plant development [].

Stress Tolerance

Scientific investigations indicate that resorcinol application can improve a plant's tolerance to various stresses. Studies have shown it may increase the activity of antioxidant enzymes, helping plants cope with environmental challenges [].

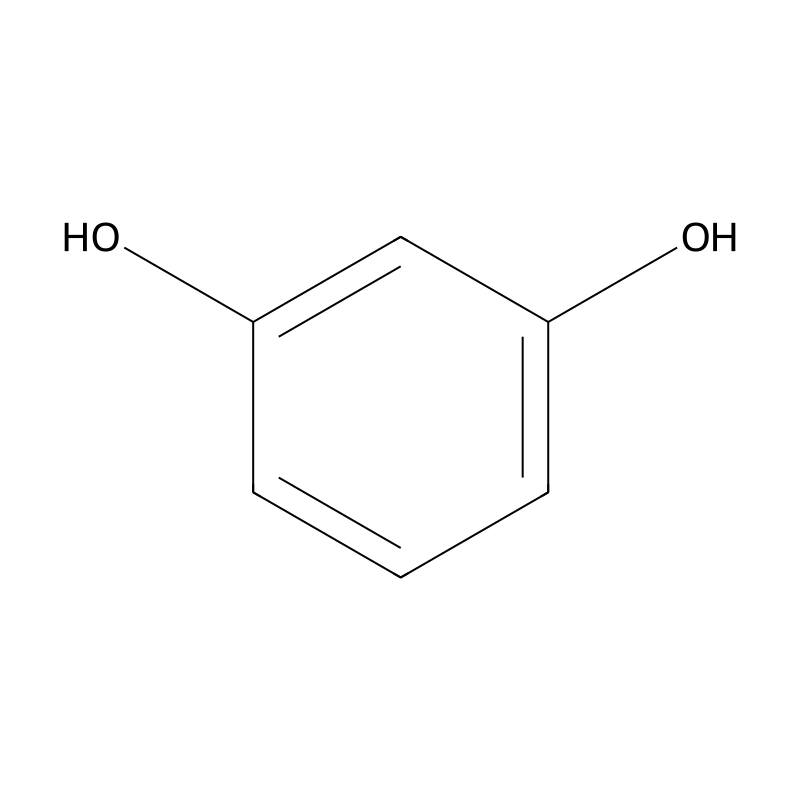

Resorcinol, also known as m-dihydroxybenzene, is an organic compound with the chemical formula . It is classified as a benzenediol, specifically a 1,3-isomer, characterized by two hydroxyl groups located at the meta positions of the benzene ring. Resorcinol appears as a white crystalline solid that is soluble in water, alcohol, and ether but not in carbon disulfide or chloroform. It has a faint odor and a sweetish to bitter taste. This compound is notable for its diverse applications across various fields, including pharmaceuticals, plastics, and analytical chemistry .

In Dermatology:

Resorcinol's primary mechanism of action in the skin is through its keratolytic activity. It disrupts the disulfide bonds that link keratinocytes (skin cells) together, leading to the shedding of dead skin cells and promoting skin renewal. This property makes it beneficial for treating conditions like acne, psoriasis, and seborrheic dermatitis.

As a Protein Modifier:

The mechanism by which resorcinol modifies proteins is not fully understood, but it is thought to involve interactions between the hydroxyl groups of resorcinol and the amino acid side chains of proteins. This can alter the protein's structure and function.

Here are some additional points to consider:

- Resorcinol is flammable and should be handled with care.

- It is considered a skin sensitizer, meaning that repeated exposure can increase the risk of allergic reactions.

Safety precautions when handling resorcinol include:

- Wearing gloves and eye protection

- Working in a well-ventilated area

- Avoiding contact with skin and eyes

- Washing hands thoroughly after handling

- Hydrogenation: Partial hydrogenation yields dihydroresorcinol (1,3-cyclohexanedione) .

- Electrophilic Aromatic Substitution: It can undergo nitration to form trinitroresorcin (styphnic acid), which is an explosive compound .

- Condensation Reactions: Resorcinol reacts with formaldehyde to produce resins used in the manufacture of various materials . The base-catalyzed condensation with formaldehyde involves the formation of quinonemethide intermediates .

- Oxidation: Fused with potassium hydroxide, resorcinol can yield phloroglucin and pyrocatechol .

Resorcinol exhibits significant biological activity. It is recognized for its antifungal and antibacterial properties, which may be attributed to its ability to precipitate proteins. This mechanism is particularly effective against skin infections such as seborrheic dermatitis and psoriasis. Furthermore, resorcinol acts as a sensitizer and erythropoietin inhibitor, indicating its potential role in therapeutic applications .

Resorcinol can be synthesized through various methods:

- Sulfonation of Benzene: The primary industrial method involves sulfonating benzene with fuming sulfuric acid followed by fusion with caustic soda to yield benzenedisulfonic acid .

- Hock Rearrangement: This method involves the oxidation of 1,3-diisopropylbenzene .

- Melting of Sulfonic Acids: Melting benzene-1,3-disulfonic acid with potassium hydroxide also produces resorcinol .

- Reaction with Nitrous Acid: This approach utilizes 1,3-diaminobenzene or 3-aminophenol in the presence of nitrous acid .

Resorcinol has numerous applications across different industries:

- Pharmaceuticals: Used in topical ointments for treating skin conditions like acne and eczema.

- Plastics and Resins: Acts as a precursor for phenolic resins utilized in adhesives and coatings.

- Dyes and Colorants: Employed in the synthesis of various dyes due to its reactive nature.

- Analytical Chemistry: Functions as an analytical reagent for determining the quality of ketoses .

Research indicates that resorcinol interacts with various biological systems. Its keratolytic activity aids in the treatment of skin disorders by breaking down hardened skin layers. Additionally, studies have shown that resorcinol can absorb through ulcerated surfaces or intact skin, leading to systemic effects . Its interactions with proteins may also play a role in its antifungal properties.

Resorcinol shares structural similarities with other benzenediols. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Pyrocatechol | C6H6O2 (1,2-dihydroxybenzene) | More reactive towards electrophiles than resorcinol. |

| Hydroquinone | C6H6O2 (1,4-dihydroxybenzene) | Primarily used as a reducing agent in photography. |

| Phenol | C6H6O | A simpler structure; widely used as an antiseptic. |

Resorcinol's uniqueness lies in its specific positioning of hydroxyl groups that confer distinct chemical reactivity and biological properties compared to its isomers and related compounds . Its ability to participate in complex reactions makes it valuable in both industrial and medicinal applications.

Resorcinol exhibits remarkable polymorphic diversity that has been extensively studied through crystallographic analysis [1] [2] [3] [4]. The compound demonstrates at least five distinct polymorphic forms, each with unique structural characteristics and stability conditions.

Alpha Polymorph (α-Resorcinol)

The alpha form represents the most stable polymorph under ambient conditions [1] [2]. This polymorph crystallizes in the orthorhombic Pna21 space group and adopts the syn-syn molecular conformation where both hydroxyl groups are oriented away from the 2-position [1] [2]. Single-crystal X-ray diffraction studies reveal that α-resorcinol exhibits well-defined hydrogen bonding networks that contribute to its thermodynamic stability at room temperature [1] [2].

Beta Polymorph (β-Resorcinol)

The beta form becomes stable above 365 K through a thermally-induced phase transition [1] [2] [5]. Like the alpha form, β-resorcinol crystallizes in the Pna21 space group but features a distinctive trans-like molecular conformation where the hydroxyl groups adopt opposite orientations [1] [2]. This conformational difference leads to altered hydrogen bonding patterns and modified crystal packing arrangements [2].

Epsilon Polymorph (ε-Resorcinol)

A groundbreaking discovery was the identification of the epsilon polymorph in 2016, challenging previous assertions that no additional ambient-pressure phases could exist [3] [4]. This polymorph crystallizes exclusively from the melt in the Pma2 space group and adopts the syn-syn conformation [3] [4]. The ε-form grows concomitantly with the β-phase as polycrystalline spherulites, often exhibiting helicoidal morphologies [3] [4].

High-Pressure Polymorphs

Under elevated pressure conditions, resorcinol demonstrates additional polymorphic transformations [2] [6]. The gamma polymorph forms above 0.5 GPa in the P21 monoclinic space group [2]. Remarkably, the alpha polymorph exhibits exceptional resistance to pressure, remaining stable up to 4 GPa without transformation to the beta phase [2].

| Polymorph | Space Group | Stability Range | Conformation | Formation Method |

|---|---|---|---|---|

| α-Resorcinol | Pna21 | RT, ambient pressure | syn-syn | Solution/vapor growth |

| β-Resorcinol | Pna21 | >365 K, ambient pressure | trans-like | Thermal transformation |

| ε-Resorcinol | Pma2 | Melt crystallization | syn-syn | Melt crystallization |

| γ-Resorcinol | P21 | >0.5 GPa | Unknown | High pressure |

| δ-Resorcinol | Unknown | >4 GPa | Unknown | High pressure |

Spectroscopic Characterization

Infrared and Raman Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes and hydrogen bonding characteristics of resorcinol polymorphs [7] [8] [9]. The OH stretching vibrations appear in the range of 3200-3500 cm⁻¹, with specific frequencies dependent on the hydrogen bonding environment [7] [8]. Aromatic C-H stretching modes are observed around 3100 cm⁻¹ [7] [8].

Raman spectroscopy demonstrates exceptional sensitivity to polymorphic differences [9]. The technique effectively distinguishes between α, β, and ε polymorphs through characteristic spectral signatures [1] [9]. Ring breathing modes and OH deformation vibrations provide fingerprint information for polymorph identification [9]. The low-wavenumber region proves particularly valuable for understanding intermolecular interactions and crystal packing effects [9].

Computational studies using plane-wave density functional theory calculations have successfully reproduced experimental vibrational spectra, providing excellent agreement for both wavenumbers and intensities [9]. The Perdew-Burke-Ernzerhof (PBE) functional demonstrates superior performance compared to other generalized gradient approximation functionals [9].

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for resorcinol functional groups [10]. Aromatic protons appear in the range of 6.4-7.0 ppm, while hydroxyl protons resonate around 9-10 ppm [10]. The chemical shifts exhibit sensitivity to molecular environment and hydrogen bonding patterns [10].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed structural information [11]. Aromatic carbon atoms appear between 107-158 ppm, with carbon atoms bearing hydroxyl groups typically resonating around 158 ppm [11]. The technique proves valuable for conformational analysis and understanding electronic effects within the molecular framework [11].

Studies of resorcinol protonation using ¹³C Nuclear Magnetic Resonance in sulfuric acid solutions demonstrate significant chemical shift changes upon protonation [11]. The meta-carbon positions (C-1,3) and para-carbon position (C-5) show remarkable downfield shifts of 35 ppm and 26 ppm, respectively, upon protonation [11].

| Technique | Key Spectral Features | Polymorph Sensitivity | Primary Applications |

|---|---|---|---|

| Infrared | OH stretch (3200-3500 cm⁻¹), C-H stretch (~3100 cm⁻¹) | High | Hydrogen bonding analysis |

| Raman | Ring breathing, OH deformation | Very High | Polymorph identification |

| ¹H NMR | Aromatic H (6.4-7.0 ppm), OH H (9-10 ppm) | Moderate | Conformational analysis |

| ¹³C NMR | Aromatic C (107-158 ppm), C-OH (~158 ppm) | High | Electronic structure |

Thermodynamic and Kinetic Parameters

pKa Determination via Ultraviolet-Visible and Computational Methods

The acid dissociation constants of resorcinol have been precisely determined using complementary experimental and computational approaches [12] [13]. Ultraviolet-visible spectroscopy provides the most accurate experimental values, yielding pKa1 = 9.20 ± 0.01 and pKa2 = 10.90 ± 0.01 at 25°C [12] [13].

The spectroscopic method employs absorbance diagrams to analyze the pH-dependent spectra of resorcinol solutions [12] [13]. The first ionization reaction predominates in the pH range 8.4-9.6, while the second ionization occurs in the pH range 10.4-11.6 [12]. The relatively small difference of 1.7 pKa units between the two dissociation constants indicates overlapping equilibria [12] [13].

Density functional theory calculations using Hartree-Fock/6-31+G(d) and B3LYP/6-31+G(d) basis sets provide theoretical validation of experimental results [12] [13]. The polarized continuum model accurately accounts for solvation effects, predicting pKa values that agree excellently with experimental determinations [12] [13].

Computational analysis reveals that the monoanion is solvated by two water molecules, while the dianion coordinates four water molecules through intermolecular hydrogen bonding [12] [13]. This solvation pattern explains the observed pKa values and provides insight into the stabilization mechanisms of ionic species [12] [13].

| Method | pKa1 | pKa2 | Temperature | Ionic Strength | Reference |

|---|---|---|---|---|---|

| UV-Vis Spectroscopy | 9.20 ± 0.01 | 10.90 ± 0.01 | 25°C | Variable | Blanco et al. (2005) |

| DFT Calculation | 9.18 | 10.89 | 25°C | N/A | Blanco et al. (2005) |

| Literature Average | 9.32 | 11.06 | 25°C | 0.1 M | Various sources |

Solubility and Phase Behavior

Resorcinol demonstrates exceptional water solubility with a value of 717 g/L at 25°C [14], indicating strong hydrophilic character. The compound exhibits positive temperature dependence for solubility in most solvents [15] [16]. The logarithm of the octanol-water partition coefficient is 0.80 [14], confirming the predominantly hydrophilic nature of the molecule.

Phase behavior studies reveal that resorcinol typically crystallizes as the anhydrous alpha polymorph under normal conditions [6] [17]. However, under elevated pressure conditions above 0.80 GPa, aqueous solutions yield the monohydrate Res·H₂O [6] [17]. The duotritohydrate 3Res·2H₂O forms at pressures between 0.20-1.0 GPa and proves more thermodynamically stable than previously reported polymorphs [6] [17].

Methanol solutions above 0.40 GPa precipitate the methanol monosolvate Res·CH₃OH [6] [17]. These pressure-promoted solvation phenomena demonstrate the conformational flexibility of resorcinol and its ability to accommodate different solvation environments [6] [17].

The thermal properties include a melting point of 109-111°C and a boiling point of 276-280°C [14] [18] [19]. The density of solid resorcinol is 1.27 g/cm³ at room temperature [14] [18]. Heat of vaporization measurements yield 78.4 ± 1.3 kJ/mol [20], while the specific heat capacity of the solid phase is 131.4 J/mol·K at 25°C [20].

| Property | Value | Conditions | Method |

|---|---|---|---|

| Water Solubility | 717 g/L | 25°C, 1 atm | Experimental |

| Log P (octanol/water) | 0.80 | 25°C | Experimental |

| Melting Point | 109-111°C | 1 atm | Calorimetry |

| Boiling Point | 276-280°C | 1 atm | Distillation |

| Density (solid) | 1.27 g/cm³ | 20°C | Pycnometry |

| Heat of Vaporization | 78.4 ± 1.3 kJ/mol | At b.p. | Calorimetry |

Purity

Physical Description

Other Solid; Liquid; Pellets or Large Crystals

White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH]

Solid

WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON.

White needle-like crystals

White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure.

White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]

Color/Form

Needles from benzene; platelets from water

Rhombic tablets and pyramids

Platelets from ethanol. Very white crystals

For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

280 °C, but volatilizes at lower temperature and is slightly volatile with steam

178.00 °C. @ 16.00 mm Hg

280 °C

531 °F

Flash Point

261 °F

261 °F (Closed cup)

127 °C (261 °F) (Closed cup)

261 °F (127 °C) (Closed cup)

127 °C c.c.

Heavy Atom Count

Taste

Vapor Density

3.79 (Air = 1)

3.79

Density

1.278 g/cu cm at 20 °C

Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C)

Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm

1.28 g/cm³

1.27 at 68 °F

1.27

LogP

0.80

log Kow = 0.80

0.79-0.93

Odor

Odor Threshold

Decomposition

Appearance

Melting Point

109.8 °C

Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C

111 °C

110 °C

228-232 °F

228 °F

Storage

UNII

Related CAS

6025-45-2 (di-hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Drug Indication

Therapeutic Uses

THERAPEUTIC CATEGORY: Keratolytic; antiseborrheic

Resorcinol (1,3 benzenediol; m-dihydroxybenzene: resorcin) is a pharmaceutical agent used topically in dermatological treatments such as acne and related skin conditions. It could also be used in combination with the other acne treatment agents such as sulphur...

Medication (vet): keratolytic, antipruritic, antiseptic, surfactant. ... Use: ... in various lotions, creams, & ointments. Topically, on eczemas & otitis externa of dogs. Poor antiseptic in presence of particulate matter. Best as aerosol spray germicide.

Pharmacology

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AX - Other anti-acne preparations for topical use

D10AX02 - Resorcinol

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AX - Other antiinfectives

S01AX06 - Resorcinol

Mechanism of Action

In animal studies resorcinol failed to induce thyroid gland (TG) toxicity, unless pharmacokinetic/toxicokinetic (PK/TK) conditions were manipulated (e.g., injection of resorcinol in oil or application in a slow release formulation). A recently completed two-generation reproductive toxicity study in rats did not detect any adverse effects on either reproductive or TG end points. Resorcinol intake via drinking water up to the palatability limit had resulted in average daily intakes (mg/kg) of 233 in F0 and F1 males and 304 (premating/gestation) or 660 (lactation) in females. Free resorcinol in blood plasma was barely detectable in a few parental animals, indicating rapid metabolism. This short review communication offers a perspective on compromised human skin barrier function as a likely cause of drastic increases in resorcinol absorption. In conjunction with multiple daily applications over many months to hyperemic, inflamed, and lesioned human skin much higher absorption was likely responsible for the reported human TG toxicity.

Phenols oxidizable to quinones cause cessation of protoplasmic streaming in nitella & elodea canadensis, also inhibiting adenosine triphosphatase activity. /Phenols/

Vapor Pressure

0.000489 [mmHg]

Vapor pressure = 1 mm Hg at 108.4 °C

4.89X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 0.065

0.0002 mmHg at 77 °F

(77 °F): 0.0002 mmHg

Pictograms

Irritant;Environmental Hazard

Impurities

Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%).

Other CAS

26982-54-7

Absorption Distribution and Excretion

Specific data regarding the route of elimination of resorcinol is not readily available, although the major metabolite of resorcinol found in the urine was its glucuronide.

Specific data regarding the volume of distribution of resorcinol is not readily available, although it is believed that the compound's volume of distribution is considered large, owing to resorcinol's profile as a lipid-soluble compound.

Specific data regarding the clearance of resorcinol is not readily available, although it is generally believed that the relatively low topical absorption or resorcinol does not result in an extensive systemic presence and clearance.

A dose of 112 mg/kg of (14)C resorcinol was orally administered to 3 male and 3 female Fischer 344 rats. After one day, the animals were sacrificed, and major tissues and excretory products were analyzed to determine the fate of the resorcinol. Only trace amounts of the compound were found in any tissue and there was no evidence of specific organ accumulation. More than 90% of the total administered dose was recovered from the excreta in 24 hr. The primary route of excretion was in the urine. Only 1 to 2% of the dose was eliminated in the feces and less than 0.1% was eliminated as CO2. Cannulation of the common bile duct followed by iv injection of 11.2 mg/kg resorcinol indicated that excretion in bile was rapid and underwent enterohepatic circulation to be excreted in the urine. Less than 50% of the parent compound was excreted in the urine, most was in the form of four metabolites. The major metabolite of resorcinol was a glucuronide conjugate (approximately 70%). One metabolite was identified as a sulfate conjugate (10-20%), one was identified as a diconjugate with glucuronide and sulfate (5-10%), and one, present in small quantities (less than 2%), was suggested to be a diglucuronide conjugate. Repeated exposure of both sexes to daily doses of 225 mg/kg for 5 days did not alter the rate or relative metabolite ratio of resorcinol excretion.

Resorcinol absorbed very slightly under normal conditions & the absorption was lower when applied to the scalp than to clean shaven skin due to a strong fixation by the hair. The results were somewhat similar in humans, rhesus monkeys & guinea pigs.

Pharmacokinetic data on resorcinol were obtained from studies in the rat. The drug, administered in an aqueous solution, rapidly cleared plasma via urine and did not accumulate in tissues. In the urine, the major metabolite of resorcinol was its glucuronide. Repeated dosing for 30 days with maximum tolerated daily doses of 100 mg/kg did not alter pharmacokinetic parameters, nor did it cause overt toxic signs or adverse reactions. The animals' body weight, blood values, levels of serum T3 and T4, and the gross and microscopic appearance of the thyroid gland and spinal cord remained within normal limits throughout the study.

Metabolism Metabolites

It yields 3-amino-3,4-dihydro-7-hydroxycoumarin, 2,4-di- hydroxy-l-phenylalanine, m-hydroxy-beta-d-fucoside, & m-hydroxy- phenyl-beta-d-glucoside in Escherichia /from table/

It yields m-hydroxyphenyl-alpha-d-glucoside & hydroxyquinol in Aspergillus; yields m-hydroxyphenyl sulfate & m-hydroxyphenyl-beta-d-glucuronide in rabbits. /From table/

Resorcinol yields m-methoxyphenol in streptomyces. /From table/

In the urine, the major metabolite of resorcinol was its glucuronide.

For more Metabolism/Metabolites (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

Wikipedia

1,1,1,2-Tetrafluoroethane

Biological Half Life

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Plastics -> Other functions -> Other stabiliser; flame retardant

Plastics -> Light stabilisers

Cosmetics -> Hair dyeing

Methods of Manufacturing

Via Hydroperoxidation of m- Diisopropylbenzene: Benzene, together with a benzene-cumene mixture recycled from the alkylation process, is alkylated with propene in the liquid phase by using an AlCl3-HCl complex as catalyst. After addition of recycled p-diisopropylbenzene (p-DiPB) and triisopropylbenzene (TriPB), the alkylate is subjected to isomerization/transalkylation. In this step most of p-DiPB and TriPB are converted into m-diisopropylbenzene (m-DiPB). The reaction mixture is then separated by distillation into three fractions (benzene-cumene, m-DiPB, and p-DiPB-TriPB). The subsequent autoxidation of pure m-DiPB proceeds according to a radical chain mechanism. It is accomplished in a cascade of aeration reactors by using compressed air in an aqueous alkaline medium at 90-110 °C and 0.5-0.7 MPa to yield [1,3-phenylenebis-(1-methylethylidene)]bishydroperoxide (m-diisopropylbenzene dihydroperoxide, DHP). After an overall residence time of 6 - 8 hr the oxidate contains ca. 20% DHP and ca. 35% mdiisopropylbenzene monohydroperoxide (MHP). The heterogeneous oxidate is subjected to phase separation. m-Diisopropylbenzene dihydroperoxide is then crystallized, centrifuged, dissolved in acetone, and fed to a cleavage reactor. Higher concentrations of hydroperoxides lead to the above-average formation of byproduct and increased safety hazards. The main byproducts of oxidation are meta-substituted acetophenones and dimethylphenyl carbinols. The latter are converted to recyclable m-DiPB by acid-catalyzed dehydration and hydrogenation in downstream unit operations. The cleavage of DHP to resorcinol and acetone is carried out under acid catalysis (preferably with ca. 1% H2SO4) in boiling acetone with a reaction time of 30 min. After neutralization, acetone is distilled off at normal pressure and resorcinol under vacuum. Further purification of resorcinol can be achieved by recrystallization or extraction. The overall process yield is ca. 75%, based on benzene. Alternatively, cleavage of the oxidate can be carried out in the presence of hydrogen peroxide. In this case the carbinols formed as byproducts are subsequently oxidized to DHP and thus eventually also converted to resorcinol.

Reaction of benzene with sulfuric acid to form m-benzenedisulfonic acid which is then converted to its disulfonate sodium salt by treatment with sodium sulfite. In a second step, this salt is heated to 350 °C in the presence of sodium hydroxide yielding the sodium resorcinate and sodium sulfite. After sulfuric acid work-up ... the rescorcinol is extracted and isolated in a 94% yield ...

It can be made in several other ways, by destructive distillation of brazilin or by fusion of galbanum, ammoniac, sagapenum, asafetida, or acroides with caustic potash.

General Manufacturing Information

Paint and Coating Manufacturing

Adhesive Manufacturing

Rubber Product Manufacturing

Custom Compounding of Purchased Resins

Primary Metal Manufacturing

All Other Chemical Product and Preparation Manufacturing

Synthetic Dye and Pigment Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Plastics Material and Resin Manufacturing

1,3-Benzenediol: ACTIVE

1,3-Benzenediol, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Specifications for USP grade are: 99-100.5% active ingredient; melting range, 109-111 °C; 1% max wt loss on drying over silica gel for 4 hr; 0.05% max ignition residue; & containing no phenol or catechol (USA Pharmacopeial Convention, Inc, 1975).

Modification of its use as waterproof plywood glue (resorcinol-formaldehyde) with gelatin has produced good multipurpose glue for use on cut tissues & securing prostheses.

Analytic Laboratory Methods

Method: OSHA PV2053; Procedure: gas chromatography with a flame ionization detector; Analyte: resorcinol; Matrix: air; Detection Limit: 8 ug.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: resorcinol; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: resorcinol; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 100 ug/L.

For more Analytic Laboratory Methods (Complete) data for RESORCINOL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A high-performance liquid chromatography technique, requiring only a simple ethanol extraction, is described for the detection of free resorcinol in plasma and urine at concentrations as low as 0.5 mug/mL. The method gives recoveries of >90% with good reproducibility. Using this method, the percutaneous absorption and metabolic disposition of resorcinol were studied following the exaggerated repeated topical application of resorcinol (800 mg/day) to 3 volunteers. After 2 wk oftreatment, an average of 1.64% (range 0.47-2.87%) of the resorcinol dose was excreted in 24 hr urines. No resorcinol was detected in any of the blood samples collected after 1, 2, 3, and 4 wk of drug application.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Air and light sensitive.

Interactions

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Ring-opening of five-membered heterocycles conjugated 4-isopropylresorcinol scaffold-based benzamides as HSP90 inhibitors suppressing tumor growth in vitro and in vivo

Yi-Min Liu, Huang-Ju Tu, Chueh-Heng Wu, Mei-Jung Lai, Shu-Chieh Yu, Min-Wu Chao, Yi-Wen Wu, Che-Ming Teng, Shiow-Lin Pan, Jing-Ping LiouPMID: 33934008 DOI: 10.1016/j.ejmech.2021.113428

Abstract

A series of ring-opened dihydroxybenzamides have been designed and synthesized as heat shock protein 90 inhibitors. One of derivatives, compound 6b ((N-ethyl-2,4-dihydroxy-5-isopropyl-N-(pyridin-3-yl)benzamide)) demonstrated remarkable antiproliferative activity against in human KRAS mutant A549 and EGFR T790 M mutant H1975 lung cancer cell lines with GIvalues of 0.07 and 0.05 μM, respectively. It is also active against in other cancer cell lines, such as colorectal HCT116 (GI

= 0.09 μM), liver Hep3B (GI

= 0.20 μM) and breast MDA-MB-231 (GI

= 0.09 μM), and shows no evidence of toxicity in normal cell line. Compound 6b has an IC

of 110.18 nM in HSP90α inhibitory activity, slightly better than reference compound 1 (17-AAG, IC

= 141.62 nM) and achieves the degradation of multiple HSP90 client proteins in a dose- and time-dependent manner and downstream signaling of Akt in a concentration- and time-dependent manner in the human A549 lung cancer cell line. In the Boyden chamber assay, compound 6b can efficiently inhibit the migration of A549 cells when compared to the reference compound 1. It also induce significant activity through the apoptotic pathway. Treatment with 6b showed no vision toxicity (IC

> 10 μM) on 661w photoreceptor cells as compared to AUY922 (3a) with a 0.04 μM values of IC

and has no effect in hERG test. In a bidirectional Caco-2 permeability assay, compound 6b was classified as a highly permeable compound which is not a substrate of efflux transporters. In a pharmacokinetic study in rats, 6b showed an F = 17.8% of oral bioavailability. The effect of metabolic stability of compound 6b in human hepatocytes showed a T

of 67.59 min. Compound 6b (50 mg/kg, po, daily) exhibits antitumor activity with a 72% TGD (tumor growth delay) in human A549 lung xenograft. The combination of 6b and afatinib, orally administered, showed tumor growth suppression with 67.5% of TGI in lung H1975 xenograft model. Thus compound 6b is a lead compound for further development of potential agents to treat lung cancer.

Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment

Hao Cao, Binbin Cheng, Ting Liu, Jianjun ChenPMID: 33741334 DOI: 10.1016/j.bcp.2021.114522

Abstract

Programmed death protein 1 (PD-1)/programmed death protein ligand 1 (PD-L1) pathway is one of the most actively pursued targets in cancer immunotherapy. In a continuation of our research interest in this pathway, we synthesized and evaluated the pharmacological activities of a series of resorcinol biphenyl ether analogs as small molecule PD-1/PD-L1 inhibitors for cancer treatment. Among the 27 newly synthesized compounds, CH1 was found to have the highest inhibitory effect against PD-1/PDL-1 with an ICvalue of 56.58 nM in the HTRF (homogenous time-resolved fluorescence) assay. In addition, CH1 dose-dependently promoted HepG2 cell death in a co-culture model of HepG2/hPD-L1 and Jurkat T cells. Furthermore, molecular modeling study indicated that CH1 binds with high affinity to the binding interface of PD-L1. Moreover, CH1 effectively inhibited tumor growth (TGI of 76.4% at 90 mg/kg) in an immune checkpoint humanized mouse model with no obvious toxicity. Finally, CH1 did not cause in vivo cardiotoxicity and bone marrow suppression (myelosuppression) to BALB/c mice. Taken together, these results suggest that CH1 deserves further investigation as a potent and safe PD-1/PDL-1 inhibitor for cancer treatment.

Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions

Andrew S Elder, John N Coupland, Ryan J EliasPMID: 33429298 DOI: 10.1016/j.foodchem.2020.128885

Abstract

The antioxidant cut-off theory details the importance of fine-tuning antioxidant hydrophobicity to optimize antioxidant effectiveness for a given food system; however, previous research has utilized synthetic antioxidant homologues which fail to align with the food industry's demand for natural ingredients. Alkylresorcinols represent a natural homologous series of phenolipid antioxidants. The antioxidant activities of individual alkylresorcinol homologues were investigated in bulk oils and oil-in-water emulsions. In oils, antioxidant activity decreased as alkyl chain length increased and there was no effect on rate of loss. In emulsions, optimum antioxidant activity was observed at intermediate alkyl chain length (C21:0) and longer homologues were lost more rapidly. Radical scavenging capacity decreased as alkyl chain length increased but alkylresorcinols were unable to chelate iron. This suggests that intrinsic properties (e.g. radical scavenging capacity) are responsible for the antioxidant activity of alkylresorcinols in oils while physicochemical phenomena (e.g. partitioning) drive antioxidant activity of alkylresorcinols in emulsions.Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core

Miroslav Sisa, Marcela Dvorakova, Veronika Temml, Veronika Jarosova, Tomas Vanek, Premysl LandaPMID: 32738413 DOI: 10.1016/j.ejmech.2020.112620

Abstract

Based on the significant anti-inflammatory activity of natural quinone primin (5a), series of 1,4-benzoquinones, hydroquinones, and related resorcinols were designed, synthesized, characterized and tested for their ability to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Structural modifications resulted in the identification of two compounds 5b (2-methoxy-6-undecyl-1,4-benzoquinone) and 6b (2-methoxy-6-undecyl-1,4-hydroquinone) as potent dual COX/5-LOX inhibitors. The ICvalues evaluated in vitro using enzymatic assay were for compound 5b IC

= 1.07, 0.57, and 0.34 μM and for compound 6b IC

= 1.07, 0.55, and 0.28 μM for COX-1, COX-2, and 5-LOX enzyme, respectively. In addition, compound 6d was identified as the most potent 5-LOX inhibitor (IC

= 0.14 μM; reference inhibitor zileuton IC

= 0.66 μM) from the tested compounds while its inhibitory potential against COX enzymes (IC

= 2.65 and 2.71 μM for COX-1 and COX-2, respectively) was comparable with the reference inhibitor ibuprofen (IC

= 4.50 and 2.46 μM, respectively). The most important structural modification leading to increased inhibitory activity towards both COXs and 5-LOX was the elongation of alkyl chain in position 6 from 5 to 11 carbons. Moreover, the monoacetylation in ortho position of bromo-hydroquinone 13 led to the discovery of potent (IC

= 0.17 μM) 5-LOX inhibitor 17 (2-bromo-6-methoxy-1,4-benzoquinone) while bromination stabilized the hydroquinone form. Docking analysis revealed the interaction of compounds with Tyr355 and Arg120 in the catalytic site of COX enzymes, while the hydrophobic parts of the molecules filled the hydrophobic substrate channel leading up to Tyr385. In the allosteric catalytic site of 5-LOX, compounds bound to Tyr142 and formed aromatic interactions with Arg138. Taken together, we identified optimal alkyl chain length for dual COX/5-LOX inhibition and investigated other structural modifications influencing COX and 5-LOX inhibitory activity.

Intramolecular Hydrogen Bond Driven Conformational Selectivity of Coumarin Derivatives of Resorcin[4]arene

Anna Szafraniec, Waldemar IwanekPMID: 32859042 DOI: 10.3390/ijms21176160

Abstract

In this study, the synthesis and structure of 4-aminocoumarin derivatives of resorcin[4]arene were investigated. Spectroscopic analysis and quantum mechanical calculations showed that this molecule undertakes a crown-conformation in chloroform. The conformations of the aminocoumarin derivative of resorcin[4]arene were compared with a hydroxycoumarin derivative of resorcin[4]arene, and the effect of the substituent on the conformational selectivity of the coumarin derivatives of resorcin[4]arene was demonstrated. Both UV-VIS and fluorescence spectroscopy for the coumarin derivative of resorcin[4]arene (

) were performed, and a strong fluorescence quenching of derivative

compared to 4-aminocoumarin was observed.

Artificial Bifunctional Photozyme of Glucose Oxidase-Peroxidase for Solar-Powered Glucose-Peroxide Detection in a Biofluid with Resorcinol-Formaldehyde Polymers

Krishnendu Pramanik, Pavel Sengupta, Bidisha Majumder, Pallab Datta, Priyabrata SarkarPMID: 32600024 DOI: 10.1021/acsami.0c10973

Abstract

Photozymes or artificial photosynthesis based on alternative natural enzymes is vital for the sustainable development of next-generation healthcare, energy, and materials science. Herein, we report resorcinol-formaldehyde (RF) resins as a solar-driven metal-free bifunctional glucose oxidase-peroxidase stand-alone photozyme for the colorimetric dual detection of hydrogen peroxide and glucose. The π-bond conjugated benzenoid-ortho/para quinoid RF polymers are efficient for glucose oxidation and hydrogen peroxide reduction with concurrent 3,3',5,5'-tetramethylbenzidine oxidation under natural sunlight. The photoinduced colorimetric process could detect HO

up to 3.5 μM at 652 nm with the linear range of 0.1-2 mM. A limit of detection of 9.2 μM was exhibited by the system while measuring glucose with a linearity from 0.2 to 8.5 mM. The formation of hydroxyl radicals (

OH) from glucose oxidation reactions was evidenced by spin trapping electron paramagnetic resonance studies conducted herein. The results indicated that RF resins possessed strong intrinsic glucose oxidase and peroxidase (POx)-like activity under natural sunlight with promising storage and operation. This simple photozyme will definitely have potential uses in biomimetic solar-driven catalysis, bioenergy, and biomedicine.

Enaminone Substituted Resorcin[4]arene-Sealing of an Upper-Rim with a Directional System of Hydrogen-Bonds

Anna Szafraniec, Marcin Grajda, Hanna Jędrzejewska, Agnieszka Szumna, Waldemar IwanekPMID: 33050670 DOI: 10.3390/ijms21207494

Abstract

The paper presents the synthesis of an enaminone resorcin[]arene via a thermally activated

-quinomethide. The crystal structure indicates that in the solid state all enaminone units participate in a unidirectional seam of 12 intramolecular hydrogen bonds that are formed around the cavity. The molecule exhibits

symmetry, with two opposite-laying enaminone units directed inside the cavity ("

"), and the other two units outside the cavity ("

"). In the solution the enaminone resorcin[

]arene exists as a mixture of conformers with distribution controlled by temperature and solvent. The experimental data are compared with the results of theoretical calculations using DFT B3LYP/6-31G(d,p) and fast semi-empirical DFTB/GFN2-xTB method in various solvents.

Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety

Sanggwon Lee, Heejeong Choi, Yujin Park, Hee Jin Jung, Sultan Ullah, Inkyu Choi, Dongwan Kang, Chaeun Park, Il Young Ryu, Yeongmu Jeong, YeJi Hwang, Sojeong Hong, Pusoon Chun, Hyung Ryong MoonPMID: 34070680 DOI: 10.3390/ijms22115616

Abstract

We previously reported ()-β-phenyl-α,β-unsaturated carbonyl scaffold ((

)-PUSC) played an important role in showing high tyrosinase inhibitory activity and that derivatives with a 4-substituted resorcinol moiety as the β-phenyl group of the scaffold resulted in the greatest tyrosinase inhibitory activity. To examine whether the 4-substituted resorcinol moiety could impart tyrosinase inhibitory activity in the absence of the α,β-unsaturated carbonyl moiety of the (

)-PUSC scaffold, 10 urolithin derivatives were synthesized. To obtain more candidate samples, the lactone ring in synthesized urolithins was reduced to produce nine reduced urolithins. Compounds

(IC

= 18.09 ± 0.25 μM), 1h (IC

= 4.14 ± 0.10 μM), and 2a (IC

= 15.69 ± 0.40 μM) had greater mushroom tyrosinase-inhibitory activities than kojic acid (KA) (IC

= 48.62 ± 3.38 μM). The SAR results suggest that the 4-substituted resorcinol motif makes an important contribution to tyrosinase inhibition. To investigate whether these compounds bind to human tyrosinase, a human tyrosinase homology model was developed. Docking simulations with mushroom and human tyrosinases showed that 1c, 1h, and 2a bind to the active site of both tyrosinases with higher binding affinities than KA. Pharmacophore analyses showed that two hydroxyl groups of the 4-substituted resorcinol entity act as hydrogen bond donors in both mushroom and human tyrosinases. Kinetic analyses indicated that these compounds were all competitive inhibitors. Compound 2a inhibited cellular tyrosinase activity and melanogenesis in α-MSH plus IBMX-stimulated B16F10 melanoma cells more strongly than KA. These results suggest that 2a is a promising candidate for the treatment of skin pigment disorders, and show the 4-substituted resorcinol entity importantly contributes to tyrosinase inhibition.